molecular formula C16H17ClO B14703443 m-Cymen-6-ol, 7-(p-chlorophenyl)- CAS No. 23802-15-5

m-Cymen-6-ol, 7-(p-chlorophenyl)-

Cat. No.: B14703443
CAS No.: 23802-15-5
M. Wt: 260.76 g/mol
InChI Key: ABUTZBJDHJAZIO-UHFFFAOYSA-N
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Description

m-Cymen-6-ol, 7-(p-chlorophenyl)-: is an organic compound that belongs to the class of aromatic hydrocarbons. It is a derivative of cymene, which is a naturally occurring aromatic organic compound. The structure of m-Cymen-6-ol, 7-(p-chlorophenyl)- consists of a benzene ring substituted with a hydroxyl group and a p-chlorophenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of m-Cymen-6-ol, 7-(p-chlorophenyl)- typically involves the chlorination of m-cresol followed by further chemical modifications. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled temperature and pressure conditions .

Industrial Production Methods: Industrial production of m-Cymen-6-ol, 7-(p-chlorophenyl)- may involve large-scale chlorination processes using advanced chemical reactors to ensure high yield and purity. The process is optimized to minimize by-products and ensure efficient conversion of raw materials.

Chemical Reactions Analysis

Types of Reactions: m-Cymen-6-ol, 7-(p-chlorophenyl)- undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic reagents like nitric acid, sulfuric acid, and halogens are employed under controlled conditions.

Major Products Formed:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.

Scientific Research Applications

Chemistry: m-Cymen-6-ol, 7-(p-chlorophenyl)- is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules used in pharmaceuticals and agrochemicals.

Biology: In biological research, m-Cymen-6-ol, 7-(p-chlorophenyl)- is studied for its potential antimicrobial and antifungal properties. It is used in assays to evaluate its efficacy against various pathogens .

Medicine: The compound is investigated for its potential therapeutic applications, including its role as an antimicrobial agent. It is also explored for its potential use in drug formulations.

Industry: In the industrial sector, m-Cymen-6-ol, 7-(p-chlorophenyl)- is used in the production of specialty chemicals and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of m-Cymen-6-ol, 7-(p-chlorophenyl)- involves its interaction with cellular components, leading to disruption of microbial cell membranes and inhibition of essential enzymatic processes. The compound targets specific molecular pathways, resulting in antimicrobial effects .

Comparison with Similar Compounds

Uniqueness: m-Cymen-6-ol, 7-(p-chlorophenyl)- is unique due to the presence of both a hydroxyl group and a p-chlorophenyl group, which confer distinct chemical and biological properties

Properties

CAS No.

23802-15-5

Molecular Formula

C16H17ClO

Molecular Weight

260.76 g/mol

IUPAC Name

2-[(4-chlorophenyl)methyl]-4-propan-2-ylphenol

InChI

InChI=1S/C16H17ClO/c1-11(2)13-5-8-16(18)14(10-13)9-12-3-6-15(17)7-4-12/h3-8,10-11,18H,9H2,1-2H3

InChI Key

ABUTZBJDHJAZIO-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC(=C(C=C1)O)CC2=CC=C(C=C2)Cl

Origin of Product

United States

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